molecular formula C29H50N2O6 B12765115 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester CAS No. 110843-97-5

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester

Cat. No.: B12765115
CAS No.: 110843-97-5
M. Wt: 522.7 g/mol
InChI Key: HDFZSCWOTBYTQF-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spirocyclic framework, which includes two oxygen atoms and a piperidine ring. Its molecular formula is C25H42N2O6, and it is often used in various scientific research fields due to its stability and reactivity.

Preparation Methods

The synthesis of 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester typically involves multiple steps. One common synthetic route includes the reaction of 1,5-dioxaspiro(5.5)undecane-3,3-dicarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of spirocyclic and piperidine ester functionalities, which confer distinct chemical and biological properties.

Properties

CAS No.

110843-97-5

Molecular Formula

C29H50N2O6

Molecular Weight

522.7 g/mol

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate

InChI

InChI=1S/C29H50N2O6/c1-24(2)14-20(15-25(3,4)30-24)36-22(32)28(18-34-29(35-19-28)12-10-9-11-13-29)23(33)37-21-16-26(5,6)31-27(7,8)17-21/h20-21,30-31H,9-19H2,1-8H3

InChI Key

HDFZSCWOTBYTQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)C2(COC3(CCCCC3)OC2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C

Origin of Product

United States

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